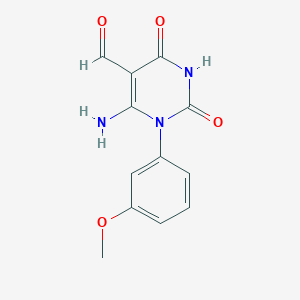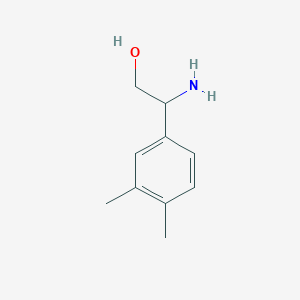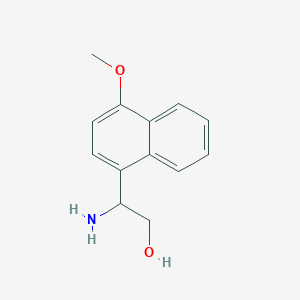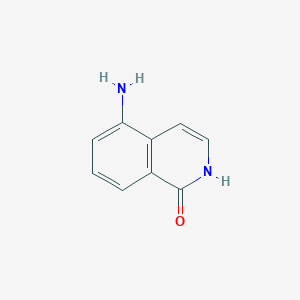
5-aminoisoquinolin-1(2H)-one
Übersicht
Beschreibung
5-aminoisoquinolin-1(2H)-one is a chemical compound that has been studied for its potential applications in various fields . It is a member of isoquinolines .
Synthesis Analysis
The synthesis of 5-aminoisoquinolin-1(2H)-one has been developed and involves acylation . Other methods of synthesis involve the use of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of 5-aminoisoquinolin-1(2H)-one has been studied in the context of its use as a selective inhibitor of PARP-2 . Further studies have also been conducted on its derivatives .Chemical Reactions Analysis
5-aminoisoquinolin-1(2H)-one has been incorporated into photoinitiating systems together with an iodonium salt, N-vinylcarbazole, an amine or 2,4,6-tris(trichloromethyl)-1,3,5-triazine .Wissenschaftliche Forschungsanwendungen
Antitumor Agent
The compound has been found to have potent antitumor properties . It has been shown to induce cell cycle arrest and apoptosis in human tumor cell lines . This makes it a promising candidate for the development of new anticancer drugs.
Photoinitiator of Polymerization
The compound has been used as a photoinitiator in the polymerization process . It has been incorporated into photoinitiating systems along with other compounds to facilitate the polymerization of epoxides and acrylates .
PARP-2 Selective Inhibitor
The compound has been identified as a selective inhibitor of Poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair . This could have potential applications in the treatment of diseases where DNA repair mechanisms are compromised.
Synthesis of Derivatives
The compound serves as a precursor in the synthesis of various derivatives . These derivatives can have a wide range of applications, from medicinal chemistry to materials science.
Study of Cell Cycle Dynamics
The compound’s ability to induce cell cycle arrest makes it a useful tool for studying cell cycle dynamics . Researchers can use it to investigate the mechanisms of cell cycle regulation and the role of different cellular components in this process.
Investigation of Apoptosis Mechanisms
The compound’s ability to induce apoptosis (programmed cell death) in tumor cells makes it a valuable tool for studying the mechanisms of apoptosis . This can help in understanding how cells regulate their own survival and death, and how these processes are disrupted in diseases like cancer.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-amino-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVASVGVAQIVSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274354 | |
| Record name | 5-aminoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-aminoisoquinolin-1(2H)-one | |
CAS RN |
93117-08-9 | |
| Record name | 5-Amino-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93117-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-aminoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminoisoquinolin-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Amino-1(2H)-isoquinolinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V3G4R3QNX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-aminoisoquinolin-1(2H)-one interact with PARP and what are the downstream effects of this interaction?
A: 5-aminoisoquinolin-1(2H)-one acts as a PARP inhibitor, meaning it binds to PARP and blocks its enzymatic activity. [, ] While the precise mechanism of inhibition by 5-aminoisoquinolin-1(2H)-one isn't detailed in these papers, PARP inhibitors generally prevent PARP from using NAD+ to synthesize poly (ADP-ribose) chains. These chains usually play a role in DNA repair, but in excess, they can contribute to cell death and inflammation.
- Inflammatory markers: In a rat model of periodontitis, 5-aminoisoquinolin-1(2H)-one decreased neutrophil infiltration and Evans blue extravasation, indicating reduced inflammation. []
- Tissue damage: The same study showed a decrease in alveolar bone destruction with 5-aminoisoquinolin-1(2H)-one treatment, suggesting protection against inflammation-induced damage. []
- Expression of metastasis-related genes: In mouse colon carcinoma cells, 5-aminoisoquinolin-1(2H)-one downregulated genes involved in metastasis, such as integrin β1, MMP-9, and MMP-2. []
- Cell adhesion, migration, and invasion: The downregulation of metastasis-related genes by 5-aminoisoquinolin-1(2H)-one was associated with reduced adhesion, migration, and invasion of the colon carcinoma cells. []
Q2: What is the connection between PARP, NF-κB, and the effects observed with 5-aminoisoquinolin-1(2H)-one?
A: The research suggests that 5-aminoisoquinolin-1(2H)-one's impact on metastasis-related genes might be linked to the modulation of NF-κB activity. [] NF-κB is a transcription factor that regulates inflammation and cell survival. PARP activation can influence NF-κB signaling.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

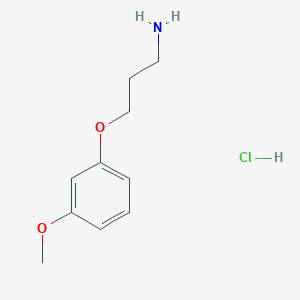
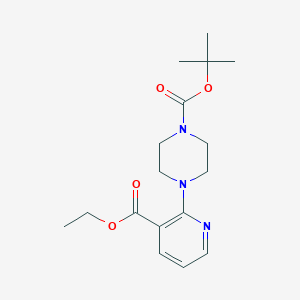
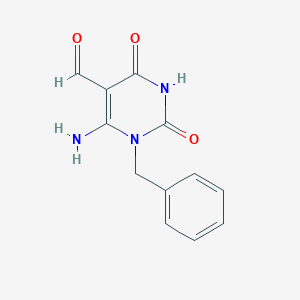
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)
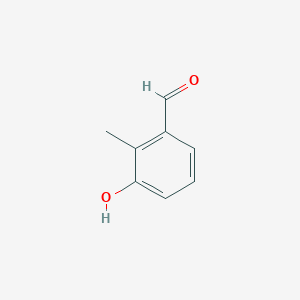

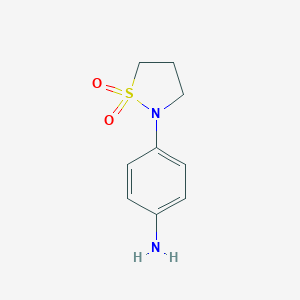
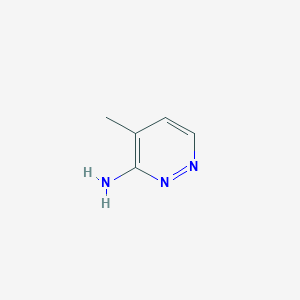
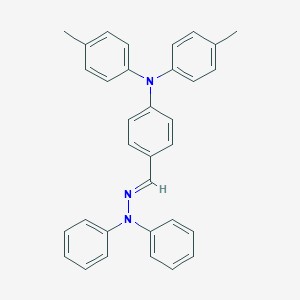
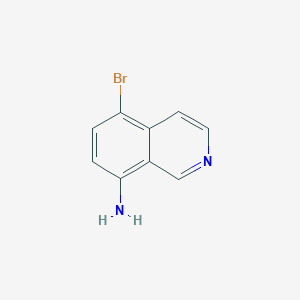
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)
